N-[(4-Methylphenyl)methyl]nitrous amide
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Overview
Description
N-[(4-Methylphenyl)methyl]nitrous amide, also known as N-methyl-N-nitroso-(4-methylphenyl)methylamine, is an organic compound with the molecular formula C9H12N2O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. Nitrosamines are of significant interest due to their applications in various fields and their potential health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]nitrous amide typically involves the nitrosation of N-methyl-N-(4-methylphenyl)methylamine. This reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in various biological effects, including changes in enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-nitroso-P-toluidine
- N-nitroso-N-methyl-4-toluidine
- N-nitroso-N-(p-methylbenzyl)methylamine
Uniqueness
N-[(4-Methylphenyl)methyl]nitrous amide is unique due to its specific structural features and reactivity The presence of the nitroso group attached to a methylphenyl moiety imparts distinct chemical and biological properties compared to other nitrosamines
Properties
CAS No. |
775554-97-7 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-2-4-8(5-3-7)6-9-10-11/h2-5H,6H2,1H3,(H,9,11) |
InChI Key |
RBWYYWGEAYBNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNN=O |
Origin of Product |
United States |
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